molecular formula C16H20N2 B12514312 1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- CAS No. 143740-06-1

1,2-Ethanediamine, 1,2-bis(2-methylphenyl)-

Cat. No.: B12514312
CAS No.: 143740-06-1
M. Wt: 240.34 g/mol
InChI Key: HKBNVGISGVWESI-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- is an organic compound with the molecular formula C16H20N2. It is a derivative of ethylenediamine where the hydrogen atoms are replaced by 2-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of 1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Similar structure but with phenyl groups instead of 2-methylphenyl groups.

    1,2-Diphenyl-1,2-ethanediamine: Contains phenyl groups instead of 2-methylphenyl groups.

    N(1)-(2-methylphenyl)-1,2-ethanediamine: Similar but with only one 2-methylphenyl group.

Uniqueness

1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- is unique due to the presence of two 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds .

Properties

CAS No.

143740-06-1

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3

InChI Key

HKBNVGISGVWESI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N

Origin of Product

United States

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